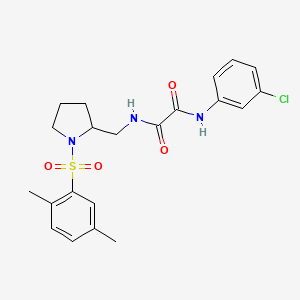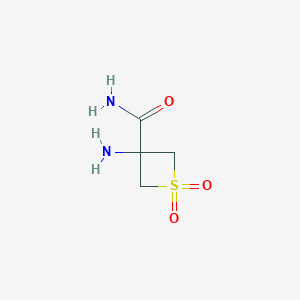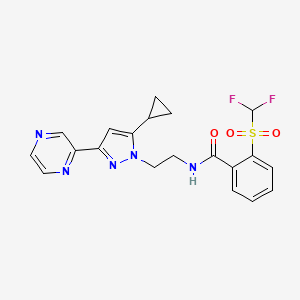
N1-(3-chlorophenyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-chlorophenyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a compound that appears to be related to sulfonamide derivatives, which are known for their diverse biological activities. The structure suggests the presence of a sulfonyl group attached to a pyrrolidine ring, which is a common feature in many pharmacologically active compounds.
Synthesis Analysis
The synthesis of related sulfonamide compounds involves the reaction of N-phenylmaltimide with chlorosulfonic acid to yield sulfonyl chloride derivatives. These intermediates can further react with amines to afford corresponding sulfonamides. For instance, the reaction with dimethylamine or aniline can yield sulfonamides, while excess dimethylamine can lead to the opening of the imido ring and addition to the double bond, resulting in different products . Although the exact synthesis of N1-(3-chlorophenyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is not detailed, it likely follows a similar pathway involving the formation of a sulfonyl chloride intermediate that is further modified.
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, includes a sulfonyl group attached to a pyrrolidine ring, which is a key feature for binding to biological targets such as L-type calcium channels . The presence of a stereocenter at the pyrrolidine ring indicates that the compound can exist in enantiomeric forms, which can exhibit different biological activities due to their three-dimensional arrangement.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions depending on the functional groups present and the reaction conditions. For example, N-(p-chlorosulfonylphenyl)maleimide can react with amines to substitute chlorine atoms and form sulfonamides. The reactivity can be influenced by the type of amine and equivalents used, leading to nucleophilic ring-opening or substitution reactions . These reactions are crucial for the synthesis and modification of sulfonamide-based compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of sulfonyl and chlorophenyl groups can affect the compound's solubility, stability, and reactivity. The stereocenter in the pyrrolidine ring can lead to different physical properties for each enantiomer, such as optical rotation, which can be studied using techniques like VCD in conjunction with DFT calculations . These properties are important for understanding the compound's behavior in biological systems and its potential as a pharmacological agent.
Scientific Research Applications
Pharmaceutical Research
Compounds with chlorophenyl and sulfonyl groups, similar to the one mentioned, are frequently explored for their potential in drug development. For example, sulfoxaflor, a sulfoximine-containing compound, demonstrates significant insecticidal activity, indicating a lack of cross-resistance in pest strains resistant to other insecticides. This highlights the potential for compounds with sulfonyl and related moieties in addressing resistance issues in agricultural pest management (Sparks et al., 2012).
Materials Science
In the realm of materials science, compounds with sulfonyl bridges and chlorophenyl groups contribute to the development of high-performance polymers. For instance, polyamides incorporating sulfonyl moieties exhibit remarkable solubility, thermal stability, and optical properties, making them suitable for various applications, including coatings and optoelectronic devices (Kiani et al., 2013).
Organic Synthesis
In organic synthesis, the structural elements similar to those in the query compound are part of catalysts and intermediates. Copper-catalyzed coupling reactions, for example, use ligands with dimethylphenyl and pyrrolidinyl groups to facilitate the synthesis of internal alkynes, demonstrating the utility of such moieties in enhancing reaction efficiency and broadening the scope of accessible compounds (Chen et al., 2023).
properties
IUPAC Name |
N'-(3-chlorophenyl)-N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4S/c1-14-8-9-15(2)19(11-14)30(28,29)25-10-4-7-18(25)13-23-20(26)21(27)24-17-6-3-5-16(22)12-17/h3,5-6,8-9,11-12,18H,4,7,10,13H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJYBCUMHMZNSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chlorophenyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[[2-(azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylate](/img/structure/B2505505.png)
![3-[4-(Morpholine-4-carbonyl)phenyl]-2-(pyridin-4-ylmethylsulfanyl)quinazolin-4-one](/img/structure/B2505506.png)

![3,5-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2505509.png)

![Methyl 4-[(1-thiophen-3-ylcyclopropyl)methylsulfamoyl]benzoate](/img/structure/B2505513.png)
![2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B2505515.png)
![4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzoic acid](/img/structure/B2505516.png)
![N-[2-(2-Fluorophenoxy)-1-phenylethyl]prop-2-enamide](/img/structure/B2505517.png)
![Methyl 2-[(3-formyl-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)-methylamino]acetate](/img/structure/B2505518.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2505519.png)
